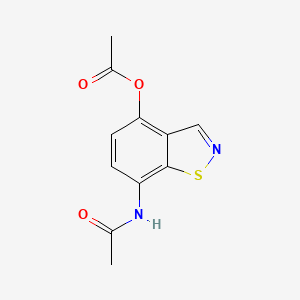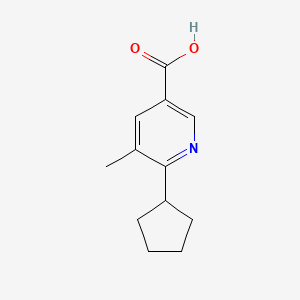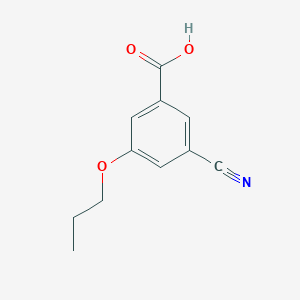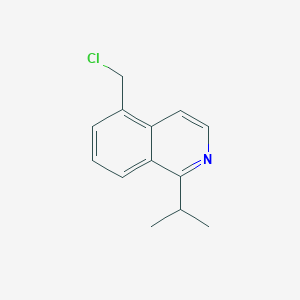![molecular formula C14H26N2O4 B8293336 Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate](/img/structure/B8293336.png)
Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate
Overview
Description
Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclohexyl ring.
Cyclohexyl carbamate: Similar but does not have the tert-butyl group.
N-methoxy-N-methylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: The uniqueness of Tert-butyl 3-([methoxy(methyl)amino]carbonyl}cyclohexylcarbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and a carbamate functional group.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) |
InChI Key |
CNTQVZYSRYLVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
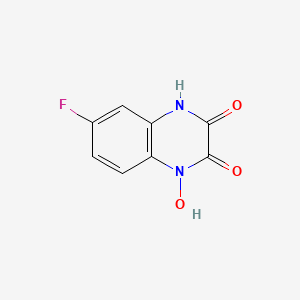
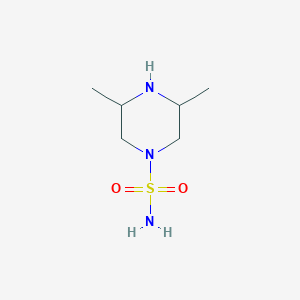
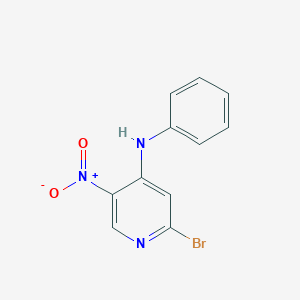
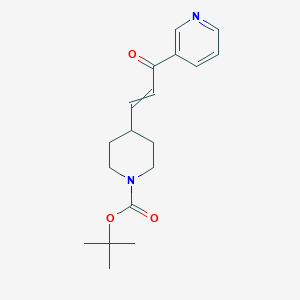
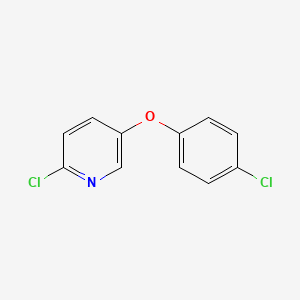
![3-Benzylidene-8-azabicyclo[3.2.1]octane](/img/structure/B8293315.png)
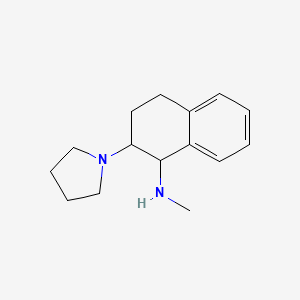
![1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate](/img/structure/B8293331.png)
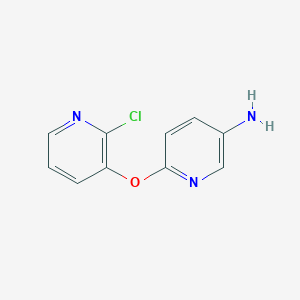
![5-(2-Morpholin-4-yl-ethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8293351.png)
